molecular formula C15H13ClN4O3S B2777229 N-(5-chloropyridin-2-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 1021023-08-4

N-(5-chloropyridin-2-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No. B2777229
M. Wt: 364.8
InChI Key: SAHUPIQSDCSCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloropyridin-2-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H13ClN4O3S and its molecular weight is 364.8. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloropyridin-2-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloropyridin-2-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Potential Research has demonstrated the synthesis of various derivatives of 1,3,4-oxadiazole, which exhibit significant biological activities. For instance, a study by Iftikhar et al. (2019) developed a novel synthetic route to produce 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential. These compounds showed promise as inhibitors, suggesting their potential in treating diseases like diabetes through enzyme inhibition strategies. The research emphasized the use of common raw materials to synthesize these compounds, aiming to develop promising drug leads (Iftikhar et al., 2019).

Pharmacological Evaluation Another study focused on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives. This research aimed at exploring their antibacterial and anti-enzymatic potential, with some compounds showing significant activity against gram-negative bacterial strains. The hemolytic study conducted provided valuable insights into the cytotoxic behavior of these molecules, indicating their potential in antimicrobial applications (Nafeesa et al., 2017).

Anticancer Properties Vinayak et al. (2014) synthesized novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol and screened them for cytotoxicity on various cancer cell lines. This study found that certain compounds exhibited high cytotoxicity on PANC-1 and HepG2 cell lines, highlighting their potential as anticancer agents. The research demonstrates the importance of synthesizing and evaluating novel compounds for their therapeutic efficacy against cancer (Vinayak et al., 2014).

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S/c1-8-5-11(9(2)22-8)14-19-20-15(23-14)24-7-13(21)18-12-4-3-10(16)6-17-12/h3-6H,7H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHUPIQSDCSCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.